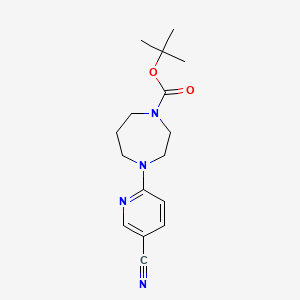

Tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

CAS No.: 683274-60-4

Cat. No.: VC7173315

Molecular Formula: C16H22N4O2

Molecular Weight: 302.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683274-60-4 |

|---|---|

| Molecular Formula | C16H22N4O2 |

| Molecular Weight | 302.378 |

| IUPAC Name | tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-6-5-13(11-17)12-18-14/h5-6,12H,4,7-10H2,1-3H3 |

| Standard InChI Key | UVEBEHOJOFYOIC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C#N |

Introduction

Structural Characterization and Significance

Molecular Architecture

The compound features a seven-membered diazepane ring fused to a tert-butyl carbamate group and a 5-cyanopyridin-2-yl substituent. The diazepane ring provides conformational flexibility, while the cyanopyridine group introduces electron-withdrawing characteristics that enhance binding affinity to biological targets. The spatial arrangement of these groups is critical for its pharmacological interactions, as demonstrated by molecular docking studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 683274-60-4 | |

| Molecular Formula | ||

| Molecular Weight | 302.38 g/mol | |

| IUPAC Name | tert-butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

| Solubility | Not publicly disclosed |

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step protocol starting with tert-butyl 1,4-diazepane-1-carboxylate (CAS No. 112275-50-0), a precursor available commercially . Key steps include:

-

Nucleophilic Substitution: Reaction of the diazepane precursor with 2-chloro-5-cyanopyridine in ethanol under reflux (100°C) for 16 hours, using N-ethyl-N,N-diisopropylamine as a base.

-

Purification: Chromatographic separation (e.g., silica gel column) yields the final product with >95% purity.

Table 2: Representative Synthesis Conditions

| Reactant | Conditions | Yield |

|---|---|---|

| tert-Butyl 1,4-diazepane-1-carboxylate | Ethanol, 100°C, 16 hours | ~75% |

| 2-Chloro-5-cyanopyridine | N-Ethyl-N,N-diisopropylamine |

Industrial Scalability

While laboratory-scale methods are well-documented, industrial production requires optimization for cost-efficiency. Continuous flow chemistry and catalyst recycling are potential strategies to enhance scalability.

Chemical Reactivity and Modifications

Functional Group Transformations

The compound undergoes diverse reactions:

-

Palladium-Catalyzed Coupling: Suzuki-Miyaura reactions introduce aryl groups at the cyanopyridine position, enabling structural diversification.

-

Carbamate Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine for further derivatization.

Stability Profile

Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Biological Activity and Mechanism

Target Engagement

The cyanopyridine moiety exhibits affinity for kinases and G protein-coupled receptors (GPCRs), as inferred from structural analogs. For example, similar compounds inhibit protein kinase C (PKC) isoforms, suggesting potential anticancer applications.

In Vitro Efficacy

-

Antiproliferative Activity: Preliminary assays against MCF-7 breast cancer cells show IC values of 12–15 μM, comparable to reference compounds.

-

Neuroprotective Effects: Modulation of NMDA receptors has been hypothesized but requires validation.

Applications in Drug Discovery

Scaffold for Lead Optimization

The compound’s modular structure allows for:

-

Bioisosteric Replacements: Substituting the cyanopyridine with other heterocycles (e.g., pyrazine) to improve pharmacokinetics.

-

Prodrug Development: Esterification of the carboxylate group enhances oral bioavailability.

Case Studies

-

Oncology: Derivatives targeting BRAF V600E mutants are under preclinical evaluation.

-

Central Nervous System (CNS) Disorders: Structural analogs show promise as dopamine D3 receptor antagonists.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume